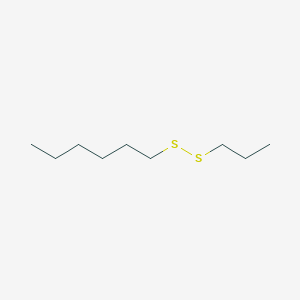

Disulfide, hexyl propyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64580-54-7 |

|---|---|

Molekularformel |

C9H20S2 |

Molekulargewicht |

192.4 g/mol |

IUPAC-Name |

1-(propyldisulfanyl)hexane |

InChI |

InChI=1S/C9H20S2/c1-3-5-6-7-9-11-10-8-4-2/h3-9H2,1-2H3 |

InChI-Schlüssel |

CKMPJNIZKDJPKH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCSSCCC |

Herkunft des Produkts |

United States |

Overview of Aliphatic Disulfides in Advanced Chemical Research

Aliphatic disulfides are organic compounds that feature a disulfide bond connecting two alkyl groups. This functional group is pivotal across numerous scientific domains, from fundamental chemistry to applied life sciences. researchgate.net The disulfide bond itself is a unique covalent linkage, crucial for the structural integrity of proteins through the formation of cystine bridges, which dictates protein folding and stability. researchgate.netpnas.org

The chemistry of disulfides is rich and varied. They participate in exchange reactions, reduction to thiols, and oxidation to form thiosulfinates and other sulfur-oxygen species. In chemical synthesis, unsymmetrical disulfides are valuable intermediates and have found extensive application in the pharmaceutical industry, food chemistry, chemical biology, and polymer science. researchgate.net Researchers have developed various methods for their synthesis, including innovative approaches using visible light photocatalysis, which allows for the creation of these compounds under mild conditions with high functional group tolerance. researchgate.net

Advanced research continues to explore the photochemical properties of aliphatic disulfides. researchgate.net Studies using techniques like femtosecond X-ray absorption spectroscopy have shown that upon UV excitation, these compounds can break homolytically at the S-S bond, forming a pair of thiyl radicals. researchgate.net This reactivity is fundamental to their role in biological redox processes and their application in materials science, where the disulfide linkage can be incorporated into polymers to create materials with tunable properties. acs.org

Significance of Hexyl Propyl Disulfide in Specialized Scientific Investigations

Hexyl propyl disulfide, while a relatively simple molecule, has been utilized in several distinct and specialized areas of scientific inquiry. Its significance stems from its specific chemical properties and its presence in natural systems.

The fundamental chemical and physical properties of hexyl propyl disulfide are well-documented. nih.gov It is a liquid at room temperature with a characteristic sulfurous odor. nih.govchemicalbook.com

Table 1: Chemical and Physical Properties of Hexyl Propyl Disulfide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀S₂ nih.gov |

| IUPAC Name | 1-(propyldisulfanyl)hexane nih.gov |

| Molar Mass | 192.4 g/mol nih.gov |

| CAS Number | 64580-54-7 nih.gov |

| Appearance | Clear colorless to pale yellow liquid chemicalbook.com |

| Boiling Point | 195-196 °C sigmaaldrich.com |

| Density | 0.96 g/mL at 25 °C sigmaaldrich.com |

In the field of radiation chemistry, hexyl propyl disulfide has been studied for its behavior as a scavenger of reactive species. Research on the γ-radiolysis of liquid cyclohexane (B81311) demonstrated that di-n-propyl disulfide acts as an efficient scavenger for electrons, positive ions, and free radicals. cdnsciencepub.com Such studies are crucial for understanding the fundamental processes of radiation damage and protection in non-aqueous systems. cdnsciencepub.com

Another significant area of investigation involves its use as a chemical irritant in biomedical research. Specifically, it has been used to induce skin inflammation in animal models to study inflammatory diseases like psoriasis. researchgate.net In this context, the compound serves as a tool to trigger and study the complex biological pathways of inflammation, oxidative stress, and the efficacy of potential anti-inflammatory treatments. researchgate.netebi.ac.uk

Furthermore, hexyl propyl disulfide is a naturally occurring volatile compound found in plants of the Allium genus, such as onions and garlic. researchgate.netnih.gov Its presence contributes to the characteristic flavor and aroma profile of these plants. researchgate.net Research in food science has identified it as one of many sulfur compounds that are formed or released when these vegetables are cut or processed. researchgate.net

Table 2: Summary of Applications in Specialized Scientific Investigations

| Field of Study | Role of Hexyl Propyl Disulfide | Research Focus |

|---|---|---|

| Radiation Chemistry | Electron, positive ion, and free radical scavenger cdnsciencepub.com | Understanding reaction mechanisms in irradiated non-aqueous liquids. cdnsciencepub.com |

| Biomedical Research | Inducer of skin inflammation and oxidative stress researchgate.netebi.ac.uk | Modeling inflammatory skin conditions to test therapeutic agents. researchgate.net |

| Food Science | Natural volatile flavor compound researchgate.netnih.gov | Characterizing the aroma and flavor profiles of Allium species. researchgate.net |

Computational Chemistry and Theoretical Modeling of Hexyl Propyl Disulfide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional structure and conformational landscape of hexyl propyl disulfide. These methods model the electronic structure of the molecule to determine its geometry and energy.

Density Functional Theory (DFT) and ab initio methods are two primary classes of quantum chemical calculations used to predict molecular properties. mdpi.comresearchgate.netscirp.org DFT methods calculate the electronic energy and structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Ab initio methods, on the other hand, are based solely on first principles of quantum mechanics without empirical parameters, often leading to higher accuracy at a greater computational expense.

For hexyl propyl disulfide, these methods can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, a typical DFT calculation using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would yield the equilibrium geometry of the molecule. These calculations are crucial for understanding the fundamental structure from which all other properties are derived.

Table 1: Predicted Geometrical Parameters for Hexyl Propyl Disulfide using DFT Note: This data is illustrative and based on typical values for alkyl disulfides calculated using DFT methods.

| Parameter | Predicted Value |

|---|---|

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.82 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~±90° |

A detailed conformational analysis would involve systematically rotating the C-S-S-C dihedral angle and calculating the energy at each step using quantum chemical methods. This process generates a potential energy surface that reveals the energy minima (stable conformers) and the energy barriers between them. Such studies on model disulfide compounds show that the conformations with dihedral angles of 0° (cis) and 180° (trans) are energetically unfavorable due to lone pair repulsion and steric clashes.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govosti.gov By solving Newton's equations of motion, MD simulations can reveal how hexyl propyl disulfide behaves in a dynamic environment, providing insights into its flexibility and intramolecular interactions.

Theoretical Investigations of Disulfide Bond Stability and Reactivity

The stability of the disulfide bond is a key determinant of the chemical properties of hexyl propyl disulfide. High-level theoretical methods are required to accurately model the electronic structure of the S-S bond, especially when studying processes like bond dissociation. nih.govaps.org

For processes involving the breaking or forming of chemical bonds, standard single-reference methods like Hartree-Fock or DFT can be inadequate. wikipedia.orggatech.edu The dissociation of the S-S bond in hexyl propyl disulfide into two thiyl radicals (hexylthiyl and propylthiyl) is a prime example. In such cases, the electronic wavefunction is not well-described by a single electron configuration.

The Multiconfigurational Self-Consistent Field (MCSCF) method addresses this by using a linear combination of several configuration state functions to approximate the exact electronic wavefunction. wikipedia.org A common MCSCF approach is the Complete Active Space Self-Consistent Field (CASSCF) method, where a specific set of "active" electrons and orbitals involved in the bond-breaking process are treated with a full configuration interaction. wikipedia.org Applying MCSCF allows for a qualitatively correct description of the potential energy surface along the S-S bond dissociation coordinate.

While MCSCF methods correctly describe the static electron correlation involved in bond breaking, they often lack a sufficient description of dynamic electron correlation (the instantaneous interactions between electrons). To obtain quantitatively accurate energies for disulfide bond stability and reactivity, multireference perturbation theory (MRPT) is often applied to the MCSCF reference wavefunction. nih.govarxiv.org

Methods like Complete Active Space Second-order Perturbation Theory (CASPT2) or N-electron Valence State Perturbation Theory (NEVPT2) use the MCSCF wavefunction as a starting point (the zeroth-order description) and add the effects of dynamic correlation using perturbation theory. arxiv.org These approaches are considered highly reliable for calculating bond dissociation energies and activation barriers for reactions involving disulfide bonds. nih.govresearcher.life

Table 2: Illustrative Computational Approaches for Studying Disulfide Bond Stability Note: This table outlines the theoretical methods and the type of information they provide for analyzing the S-S bond in hexyl propyl disulfide.

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| DFT (e.g., B3LYP) | Geometry Optimization | Equilibrium bond lengths and angles. |

| MCSCF (e.g., CASSCF) | Bond Dissociation Analysis | Qualitatively correct potential energy surface for S-S bond cleavage. |

| MRPT (e.g., CASPT2) | Accurate Energetics | Quantitative bond dissociation energy (BDE) and reaction barriers. |

Predictive Modeling of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like hexyl propyl disulfide, offering insights that complement and guide experimental analysis. Through theoretical modeling, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). These predictions are invaluable for structural elucidation, conformational analysis, and understanding the molecule's electronic environment.

The primary approach for these predictions is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules. psu.eduuit.noresearchgate.netnih.gov By selecting appropriate functionals (e.g., B3LYP, ωB97X-D) and basis sets (e.g., 6-31G(d,p), def2-SVP), researchers can achieve high accuracy in simulating spectroscopic data. mdpi.comsciforum.net The process typically begins with a geometry optimization to find the lowest energy conformation of the molecule, which is then used for subsequent calculations of spectroscopic properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical modeling of NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). DFT methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach, have become a standard for predicting both ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.govmdpi.com

For hexyl propyl disulfide, predictions would focus on the chemical shifts of the unique hydrogen and carbon atoms along the hexyl and propyl chains. The chemical environment is primarily influenced by the proximity to the electron-withdrawing disulfide bond. Protons and carbons directly attached to the sulfur atoms (α-carbons and α-protons) are expected to be the most deshielded, resulting in higher chemical shift values. This deshielding effect diminishes with increasing distance from the S-S group.

Studies on similar alkyl disulfides and cysteine-containing molecules show that ¹³C chemical shifts are particularly sensitive to the electronic state of the sulfur atoms, making DFT predictions a powerful tool for confirming the disulfide linkage. semanticscholar.orgnih.gov Based on methodologies applied to analogous compounds like dipropyl disulfide, a predicted NMR spectrum for hexyl propyl disulfide can be constructed. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexyl Propyl Disulfide Predicted values are illustrative, based on DFT methodologies and data from analogous alkyl disulfides.

| Atom Position (Propyl Chain) | Predicted ¹H Shift (ppm) | Atom Position (Hexyl Chain) | Predicted ¹H Shift (ppm) |

| α-CH₂ (C1') | 2.65 | α-CH₂ (C1) | 2.65 |

| β-CH₂ (C2') | 1.70 | β-CH₂ (C2) | 1.68 |

| γ-CH₃ (C3') | 1.01 | γ-CH₂ (C3) | 1.40 |

| δ-CH₂ (C4) | 1.30 | ||

| ε-CH₂ (C5) | 1.28 | ||

| ζ-CH₃ (C6) | 0.89 |

| Atom Position (Propyl Chain) | Predicted ¹³C Shift (ppm) | Atom Position (Hexyl Chain) | Predicted ¹³C Shift (ppm) |

| α-CH₂ (C1') | 41.5 | α-CH₂ (C1) | 41.2 |

| β-CH₂ (C2') | 22.8 | β-CH₂ (C2) | 31.0 |

| γ-CH₃ (C3') | 13.2 | γ-CH₂ (C3) | 29.5 |

| δ-CH₂ (C4) | 28.3 | ||

| ε-CH₂ (C5) | 22.5 | ||

| ζ-CH₃ (C6) | 14.0 |

Mass Spectrometry (MS)

Computational mass spectrometry focuses on predicting the fragmentation patterns of a molecule upon ionization. nih.gov When hexyl propyl disulfide is analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it undergoes ionization (typically electron ionization), forming a molecular ion (M⁺). This ion is often unstable and fragments in predictable ways.

Theoretical models can predict the most likely cleavage points and the relative stability of the resulting fragments. For an unsymmetrical disulfide, key fragmentation pathways include:

Homolytic cleavage of the S-S bond, leading to the formation of hexylthiyl (C₆H₁₃S•) and propylthiyl (C₃H₇S•) radicals.

Heterolytic cleavage of the S-S bond.

Cleavage of C-S bonds , resulting in the loss of the propyl or hexyl alkyl chains.

Cleavage of C-C bonds within the alkyl chains, often involving rearrangements like the McLafferty rearrangement, leading to a series of smaller fragment ions.

In silico fragmentation tools and machine learning models can simulate these processes to generate a theoretical mass spectrum. nih.gov This predicted spectrum, showing mass-to-charge ratios (m/z) and their relative intensities, can be compared with experimental data to confirm the compound's identity.

Table 2: Predicted Key Mass Fragments for Hexyl Propyl Disulfide Predicted fragments are based on established fragmentation patterns of alkyl disulfides.

| m/z | Predicted Fragment Ion | Description |

| 192 | [C₉H₂₀S₂]⁺ | Molecular Ion (M⁺) |

| 117 | [C₆H₁₃S]⁺ | Hexylthio cation (from C-S or S-S cleavage) |

| 85 | [C₆H₁₃]⁺ | Hexyl cation (from C-S cleavage) |

| 75 | [C₃H₇S]⁺ | Propylthio cation (from C-S or S-S cleavage) |

| 43 | [C₃H₇]⁺ | Propyl cation (from C-S cleavage) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Theoretical modeling, primarily using DFT, can predict the frequencies and intensities of these vibrations. psu.edu The calculation involves computing the second derivatives of the energy with respect to atomic positions to generate a Hessian matrix. uit.nopsu.edu The eigenvalues and eigenvectors of this matrix correspond to the vibrational frequencies and the atomic motions for each mode, respectively. psu.edu

These calculations allow for the simulation of both Infrared (IR) and Raman spectra. youtube.com For hexyl propyl disulfide, key predicted vibrational modes would include:

S-S Stretch (ν S-S): This is a characteristic peak for disulfides, typically appearing in the Raman spectrum as a weak to medium intensity band around 500-540 cm⁻¹. researchgate.net

C-S Stretch (ν C-S): These vibrations are expected in the 600-700 cm⁻¹ region. researchgate.net Due to the two different alkyl groups, two distinct C-S stretching frequencies may be predicted.

C-H Stretch (ν C-H): Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-H Bending/Scissoring (δ C-H): Vibrations appearing in the 1350-1470 cm⁻¹ region.

Computational models can distinguish between IR-active and Raman-active modes and predict their relative intensities, providing a comprehensive theoretical spectrum for comparison with experimental results.

Table 3: Predicted Principal Vibrational Frequencies for Hexyl Propyl Disulfide Predicted frequencies are illustrative and based on DFT calculations for analogous disulfide compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850 - 2980 | Strong | Medium-Strong |

| C-H Bend/Scissor (CH₂) | 1450 - 1470 | Medium | Medium |

| C-H Bend (CH₃) | 1375 - 1385 | Medium | Medium |

| C-S Stretch | 630 - 690 | Medium | Medium |

| S-S Stretch | 505 - 520 | Weak | Medium |

Biological Activities and Mechanistic Insights Non Clinical, in Vitro, and Animal Models

In Vitro Modulatory Effects on Cellular Functions

The influence of disulfide compounds on cellular functions has been a subject of scientific inquiry, particularly concerning their impact on immune cells and their potential antioxidant and anti-inflammatory properties.

Research into the effects of disulfide analogs on the functions of polymorphonuclear leukocytes (PMNLs) has provided insights into their immunomodulatory potential. A study investigating the effects of various hydrogen sulfide (B99878) (H₂S)-producing substances, including the disulfide analog diallyl disulfide (DADS), on PMNL functions revealed nuanced interactions. In the conducted in vitro assays, DADS, along with sodium hydrogen sulfide (NaHS) and cysteine, did not demonstrate a significant effect on PMNL migration, also known as chemotaxis nih.gov. Similarly, these substances did not have a significant impact on the phagocytosis of E. coli bacteria by PMNLs nih.gov.

However, the study did observe a modulatory effect on the oxidative burst of PMNLs. Specifically, both DADS and cysteine were found to significantly decrease the oxidative burst activated by E. coli, although they had no effect on phorbol (B1677699) 12-myristate 13-acetate (PMA) stimulation nih.gov. This suggests that certain disulfide analogs may selectively influence the respiratory burst in neutrophils depending on the activating stimulus.

Organosulfur compounds, including aliphatic disulfides, are recognized for their antioxidant and anti-inflammatory properties nih.gov. These compounds are believed to exert their effects through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways.

In cellular assays, sulfur-containing phenolic compounds have demonstrated the ability to inhibit reactive oxygen metabolites generated in systems such as the xanthine-xanthine oxidase system nih.gov. The antioxidant activity of these compounds often increases with certain structural modifications nih.gov. Furthermore, some of these compounds have exhibited anti-inflammatory activity in models such as carrageenan-induced rat paw inflammation nih.gov. The anti-inflammatory action of sulfur-containing phenolic antioxidants in vivo is thought to be potentially mediated by their influence on redox-sensitive transcription factors nih.gov. While these general activities are attributed to the broader class of organosulfur compounds, specific cellular antioxidant and anti-inflammatory assay data for hexyl propyl disulfide are not extensively detailed in the currently available scientific literature.

Efficacy in Pest Deterrence and Toxicity in Invertebrate Models

A significant area of research for disulfide compounds has been their potential application as biopesticides. Studies have demonstrated the efficacy of disulfide analogs as feeding deterrents and toxicants against various stored grain pests.

A key analog, di-n-propyl disulfide, has been identified as a potent agent against common stored grain pests. Research has shown that this compound is toxic to adults of Tribolium castaneum (the red flour beetle) and Sitophilus oryzae (the rice weevil), as well as to the larvae of T. castaneum when applied either topically or as a fumigant nih.govresearchgate.net.

The feeding deterrent activity of di-n-propyl disulfide has also been quantified. The total coefficient of deterrence for this compound was found to range between 68.5 and 178.6, indicating a medium to very good deterrent activity that varies with the concentration and the developmental stage of the insect nih.govresearchgate.net.

Interactive Data Table: Toxicity of Di-n-propyl Disulfide Analogs Against Stored Grain Pests

| Compound | Pest Species | Life Stage | Application | Observed Effect |

| Di-n-propyl disulfide | Tribolium castaneum | Adult & Larvae | Topical & Fumigant | Toxic |

| Di-n-propyl disulfide | Sitophilus oryzae | Adult | Topical & Fumigant | Toxic |

| Diallyl disulfide | Tribolium castaneum | Adult & Larvae | Topical & Fumigant | Toxic |

| Diallyl disulfide | Sitophilus oryzae | Adult | Topical & Fumigant | Toxic |

Beyond direct toxicity and feeding deterrence, di-n-propyl disulfide has been shown to significantly affect the physiological processes of stored grain pests. The compound leads to a decrease in the growth rate and impairs dietary utilization in both T. castaneum and S. oryzae nih.govresearchgate.net. This is accompanied by a moderate inhibition of food consumption nih.govresearchgate.net.

Interestingly, both di-n-propyl disulfide and the related compound diallyl disulfide were found to have a similar impact on the efficiency of conversion of ingested food, reducing it by a factor of three. This suggests that these compounds act as physiological toxicants, disrupting the metabolic processes of the insects nih.govresearchgate.net.

Interactive Data Table: Effects of Di-n-propyl Disulfide on Insect Physiology

| Parameter | Pest Species | Observed Effect |

| Growth Rate | Tribolium castaneum & Sitophilus oryzae | Significantly decreased |

| Dietary Utilization | Tribolium castaneum & Sitophilus oryzae | Significantly decreased |

| Food Consumption | Tribolium castaneum & Sitophilus oryzae | Moderately inhibited |

| Efficiency of Conversion of Ingested Food | Tribolium castaneum & Sitophilus oryzae | Reduced 3-fold |

Antimicrobial Activity of Organosulfur Compounds Including Disulfides

Organosulfur compounds, including a variety of disulfides, have demonstrated a broad spectrum of antimicrobial activity. Research has highlighted the potential of these compounds against both bacteria and fungi.

Various disulfide analogs have been synthesized and tested for their antibacterial properties. For instance, a collection of disulfide analogs from Allium stipitatum (Persian shallot) exhibited mild antibacterial activity against several bacterial species, with Minimum Inhibitory Concentration (MIC) values in the range of 16–32 µg/mL nih.gov. Another study on unsymmetrical monoterpenylheteroaryl disulfides showed moderate activity against both Gram-positive and Gram-negative bacteria, with one compound exhibiting a MIC of 16 µg/mL nih.gov. Furthermore, S,S′-bis(alkoxy) disulfides have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with one analog displaying a MIC value as low as 0.5 µg/mL nih.gov.

In terms of antifungal activity, disulfide compounds such as diallyl disulfide and diallyl trisulfide have shown efficacy against Candida albicans rsdjournal.orgrsdjournal.org. Studies have demonstrated that these compounds can inhibit the growth of this opportunistic yeast and also interfere with biofilm formation rsdjournal.org. While the general antimicrobial potential of aliphatic disulfides is evident, specific MIC values for hexyl propyl disulfide against a wide range of pathogenic microbes are not extensively documented in the reviewed literature.

In Vitro Antibacterial and Antifungal Spectrum

The antimicrobial properties of organosulfur compounds, including various disulfides, have been a subject of scientific inquiry. Synthetic dialkyl and alkyl-aryl disulfides have demonstrated potent activity against certain bacteria, particularly Gram-positive species such as Staphylococcus aureus and Bacillus anthracis nih.gov. The activity is often attributed to the disulfide bond, which can interfere with essential biological processes within the microbial cells.

Unsymmetrical disulfides, such as hexyl propyl disulfide, are of particular interest. Studies on other asymmetric disulfides have shown significant antibacterial efficacy. For instance, certain monoterpenylhetaryl disulfides exhibit minimum inhibitory concentrations (MICs) against S. aureus in the range of 16–32 μg/mL nih.gov. This suggests that the structural asymmetry of hexyl propyl disulfide may contribute to its antibacterial potential.

Conversely, the antifungal activity of simple alkyl disulfides appears to be limited. Research on a range of asymmetric disulfides indicated no significant activity against the fungal pathogen Candida albicans nih.gov. Antifungal efficacy in that study was observed only when a carboxyl group was introduced into the molecule, a feature absent in hexyl propyl disulfide nih.gov. This suggests that hexyl propyl disulfide is likely to exhibit a more pronounced antibacterial spectrum than an antifungal one.

Table 1: Representative Antimicrobial Activity of Asymmetric Disulfide Analogs This table presents data for analogous compounds to illustrate the general activity of this chemical class, not specific data for hexyl propyl disulfide.

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Monoterpenyl-pyrimidine disulfide | S. aureus | 16 µg/mL | nih.gov |

| Monoterpenyl-nicotinic acid disulfide | C. albicans | 16-128 µg/mL | nih.gov |

| Simple Asymmetric Disulfides | C. albicans | No Activity Found | nih.gov |

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The relationship between the chemical structure of alkyl disulfides and their antimicrobial efficacy is governed by several key factors. The biological activity of simple alkyl compounds often correlates with their lipophilicity, which is determined by the length of the alkyl chains dtic.mil.

Lipophilicity and Chain Length : Antimicrobial activity typically increases as the alkyl chain length grows, enhancing the compound's ability to permeate the lipid-rich bacterial cell membrane. However, this trend often follows a parabolic relationship; after reaching an optimal chain length, further increases can lead to a decrease in activity due to reduced water solubility and bioavailability dtic.mil. The combination of a hexyl and a propyl group in hexyl propyl disulfide results in a moderate lipophilicity that may facilitate its passage across microbial membranes.

The Disulfide Bond : The disulfide bond (S-S) is the central functional group responsible for the biological activity. It can undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) found in microbial proteins and enzymes. This interaction can lead to the formation of mixed disulfides, disrupting protein structure and inactivating critical enzymes, thereby inhibiting microbial growth nih.gov.

Asymmetry : The asymmetry of the molecule, with different alkyl groups (hexyl and propyl), may influence its interaction with biological targets compared to symmetrical disulfides. While electronic activation is a significant factor in alkyl-aryl disulfides, the differing steric and hydrophobic properties of the two alkyl chains in hexyl propyl disulfide could play a role in its specific binding and reactivity nih.gov.

Modulation of Oxidative Stress and Inflammatory Responses in Animal Models

While direct animal studies on hexyl propyl disulfide are not available, research on related organosulfur compounds provides a basis for predicting its potential effects on oxidative stress and inflammation. Organosulfur compounds are known to interact with cellular redox systems, including the glutathione (B108866) pathway nih.govresearchgate.net.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This can lead to cellular damage, including the peroxidation of lipids in cell membranes.

Lipid Peroxidation : The impact of a compound like hexyl propyl disulfide on lipid peroxidation would be assessed by measuring biomarkers such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in tissues from animal models nih.govmdpi.com. Organosulfur compounds can potentially mitigate lipid peroxidation by scavenging ROS or by modulating the activity of antioxidant enzymes.

Glutathione Levels : The glutathione system is a primary cellular antioxidant defense. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status nih.govnih.gov. It is plausible that hexyl propyl disulfide could influence this ratio. It might be metabolized via conjugation with GSH or could modulate the expression of enzymes like glutathione peroxidase and glutathione reductase, which are central to maintaining the GSH pool nih.gov. Studies in animal models would involve quantifying GSH and GSSG levels in blood and tissues like the liver to determine the compound's effect on the GSH/GSSG redox potential nih.govnih.gov.

The inflammatory response involves the recruitment of immune cells to sites of injury or infection. Macrophages are key players, capable of adopting different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2) and releasing signaling molecules called cytokines nih.govmdpi.com.

Bioactive lipids and related molecules can modulate macrophage activity mdpi.comresearchgate.net. It is hypothesized that hexyl propyl disulfide could exert anti-inflammatory or pro-inflammatory effects by influencing macrophage behavior. In animal models of inflammation, its impact would be evaluated by:

Histological analysis of tissues to quantify the infiltration of inflammatory cells, such as neutrophils and macrophages.

Assessing macrophage functional activity by isolating these cells and measuring their production of key cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6)) and inflammatory mediators like nitric oxide (NO) in response to stimulation nih.govmdpi.com.

Metabolic Transformation of Disulfide Analogs in Biological Systems

The biotransformation of simple alkyl disulfides has been investigated, providing a strong model for the likely metabolic fate of hexyl propyl disulfide. Studies on dipropyl disulfide (DPDS), a close structural analog, in rat liver preparations have elucidated the primary enzymatic pathways involved nih.gov.

Based on the metabolism of DPDS, the biotransformation of hexyl propyl disulfide is expected to proceed through several key pathways involving both Phase I and Phase II enzymes nih.gov.

S-Oxidation (Phase I) : The disulfide bond can be oxidized by microsomal enzymes, primarily Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs), to form the corresponding thiosulfinate (S-oxide). For hexyl propyl disulfide, this would yield hexyl propyl thiosulfinate. Studies on DPDS indicate that CYP enzymes, particularly isoforms like CYP2B1/2, play a predominant role in this oxidative step nih.gov.

Thiol-Disulfide Exchange (Phase II) : A major pathway for disulfide metabolism is the reaction with endogenous thiols, most notably glutathione (GSH). This thiol-disulfide exchange reaction would cleave the disulfide bond of hexyl propyl disulfide, leading to the formation of a mixed disulfide with glutathione and a free thiol. Two primary sets of products are possible due to the molecule's asymmetry:

Hexyl-glutathione sulfide conjugate and propyl mercaptan.

Propyl-glutathione sulfide conjugate and hexyl mercaptan.

S-Methylation and Subsequent Oxidation : The mercaptans (propyl mercaptan and hexyl mercaptan) generated from the cleavage of the disulfide can undergo further Phase II metabolism, such as S-methylation, to form methyl propyl sulfide and methyl hexyl sulfide. These sulfides can then be further oxidized to their corresponding sulfoxide (B87167) and sulfone derivatives nih.gov.

Table 2: Predicted Metabolites of Hexyl Propyl Disulfide Based on established pathways for dipropyl disulfide nih.gov.

| Metabolic Pathway | Precursor | Predicted Metabolite(s) |

|---|---|---|

| Phase I: S-Oxidation | Hexyl propyl disulfide | Hexyl propyl thiosulfinate |

| Phase II: GSH Conjugation | Hexyl propyl disulfide | Hexyl-glutathione sulfide + Propyl mercaptan |

| Propyl-glutathione sulfide + Hexyl mercaptan | ||

| Phase II: S-Methylation | Propyl mercaptan | Methyl propyl sulfide |

| Hexyl mercaptan | Methyl hexyl sulfide | |

| Further Oxidation | Methyl propyl sulfide | Methyl propyl sulfoxide, Methyl propyl sulfone |

| Methyl hexyl sulfide | Methyl hexyl sulfoxide, Methyl hexyl sulfone |

Enzymatic Roles in Disulfide Metabolism

The metabolism of disulfide compounds, including hexyl propyl disulfide, is a complex process primarily facilitated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Glutathione S-transferases (GSTs). These enzymes are crucial in the biotransformation of xenobiotics, converting them into more water-soluble compounds for easier excretion. While direct studies on hexyl propyl disulfide are limited, research on analogous dialkyl disulfides, such as dipropyl disulfide and diallyl disulfide, provides significant insights into the enzymatic pathways involved.

The initial phase of metabolism often involves the oxidation of the disulfide bond, a reaction catalyzed by the CYP system. This is followed by a second phase, where conjugation reactions, primarily with glutathione (GSH) mediated by GSTs, play a central role in detoxification and elimination.

Cytochrome P450-Mediated Oxidation

The Cytochrome P450 monooxygenase system, a diverse group of heme-containing enzymes primarily located in the liver, is instrumental in the Phase I metabolism of many foreign compounds. wikipedia.orgyoutube.commdpi.com In the context of disulfide metabolism, CYPs catalyze the oxidation of the sulfur atoms.

Studies on dipropyl disulfide (DPDS), a structurally similar compound to hexyl propyl disulfide, have demonstrated that its metabolism in rat liver microsomes leads to the formation of dipropyl thiosulfinate (DPDSO). nih.gov This oxidation reaction is predominantly carried out by CYP enzymes, with a smaller contribution from flavin-containing monooxygenases (FMOs). nih.gov Research has indicated that specific CYP isoforms, such as CYP2B1/2, are significantly involved in this process. nih.gov Similarly, the metabolism of diallyl disulfide (DADS) in human liver microsomes results in the formation of allicin, with CYP2E1 being a key enzyme in this transformation. nih.gov

These findings suggest that hexyl propyl disulfide likely undergoes a similar S-oxidation catalyzed by CYP enzymes to form a thiosulfinate derivative. The general reaction can be summarized as follows:

Hexyl Propyl Disulfide + O₂ + NADPH + H⁺ → Hexyl Propyl Thiosulfinate + H₂O + NADP⁺

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Analogous Disulfides

| Disulfide Compound | Key CYP Isoform(s) | Metabolic Product | Organism/Model | Reference |

| Dipropyl Disulfide | CYP2B1/2 | Dipropyl Thiosulfinate | Rat Liver Microsomes | nih.gov |

| Diallyl Disulfide | CYP2E1, CYP2C9 | Allicin | Human Liver Microsomes | nih.gov |

Glutathione S-Transferase-Mediated Conjugation

Following or in parallel with oxidation, disulfide compounds and their metabolites can undergo Phase II conjugation reactions. Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide variety of electrophilic substrates, rendering them less toxic and more easily excretable. nih.govnih.gov

In the metabolism of dipropyl disulfide, GSTs play a crucial role. nih.gov Incubation of DPDS with liver cytosols containing GSTs results in the formation of a propylglutathione sulfide conjugate and propylmercaptan. nih.gov This indicates a thiol-disulfide exchange reaction, a key mechanism in the metabolism of disulfides. The reaction proceeds via a nucleophilic attack by the glutathione thiolate on one of the sulfur atoms of the disulfide bond.

The metabolic pathway can be described as follows:

Hexyl Propyl Disulfide + GSH → Hexylmercaptan + S-propylglutathione

Hexyl Propyl Disulfide + GSH → Propylmercaptan + S-hexylglutathione

Further metabolism of the resulting mercaptans can occur, leading to the formation of methylpropyl sulfide and methylpropyl sulfone, as observed in perfused rat liver studies with dipropyl disulfide. nih.gov

Table 2: Products of Glutathione S-Transferase-Mediated Metabolism of Dipropyl Disulfide

| Substrate | Enzyme System | Metabolites | Model System | Reference |

| Dipropyl Disulfide | Liver Cytosols (GSTs) | Propylglutathione Sulfide Conjugate, Propylmercaptan | Rat | nih.gov |

| Dipropyl Thiosulfinate | Liver Cytosols (GSTs) | Propylglutathione Sulfide Conjugate | Rat | nih.gov |

| Dipropyl Disulfide | Isolated Perfused Liver | Propylmercaptan, Methylpropyl Sulfide, Methylpropyl Sulfone, Propylglutathione Sulfide | Rat | nih.gov |

Environmental Behavior and Biotransformation of Hexyl Propyl Disulfide

Environmental Persistence and Degradation Pathways

The environmental persistence of hexyl propyl disulfide is influenced by its chemical structure, which includes a disulfide bond and two alkyl chains of differing lengths (hexyl and propyl). While specific studies on hexyl propyl disulfide are limited, the environmental fate of dialkyl disulfides is generally governed by microbial degradation and photochemical reactions.

Degradation Mechanisms:

Biodegradation: The primary degradation pathway for organic disulfides in the environment is microbial activity. Soil and aquatic microorganisms can utilize these compounds as a source of carbon and sulfur. The initial step in the biodegradation of a disulfide is often the reductive cleavage of the disulfide bond (S-S) to form two corresponding thiols: hexane-1-thiol and propane-1-thiol. This reaction is typically enzymatic and can be carried out by various bacteria and fungi. Following this initial cleavage, the resulting thiols can be further metabolized through oxidation of the sulfur atom and degradation of the alkyl chains.

Photodegradation: In the atmosphere, hexyl propyl disulfide is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The rate of this reaction is dependent on the concentration of these radicals and sunlight intensity. While specific data for hexyl propyl disulfide is unavailable, the atmospheric half-life for a similar compound, dimethyl disulfide, is estimated to be relatively short, suggesting that atmospheric persistence is not a major concern.

The persistence of hexyl propyl disulfide in soil and water will depend on various environmental factors, including microbial population density, oxygen availability, temperature, and pH. In general, organic disulfides are not considered to be highly persistent in the environment due to their susceptibility to microbial degradation.

Interactions in Aquatic Environments and Potential Ecological Implications

When introduced into aquatic environments, hexyl propyl disulfide is expected to exhibit low to moderate water solubility. Its behavior will be influenced by its physical and chemical properties.

Aquatic Fate and Transport:

Sorption: Due to its nonpolar alkyl chains, hexyl propyl disulfide is likely to adsorb to suspended organic matter and sediment. This process can reduce its concentration in the water column but may lead to its accumulation in benthic environments.

Volatilization: Given its moderate vapor pressure, volatilization from the water surface to the atmosphere can be a significant removal mechanism, particularly in turbulent waters.

Ecological Implications:

Interactive Data Table: Aquatic Toxicity of a Related Disulfide Compound

| Compound | Species | Exposure Duration | Endpoint | Concentration (mg/L) |

| Dipropyl disulfide | Pimephales promelas (fathead minnow) | 96 hours | LC50 | 2.6 |

LC50: The concentration of a chemical which kills 50% of the test organisms.

Given this information, it is plausible that hexyl propyl disulfide could pose a risk to certain aquatic organisms if present at sufficient concentrations.

Biotransformation Processes within Ecosystems

Biotransformation is the primary mechanism for the breakdown of hexyl propyl disulfide in ecosystems. Microorganisms play a pivotal role in the cycling of sulfur, and organic disulfides can be integrated into these biogeochemical pathways.

Microbial Metabolism:

The biotransformation of hexyl propyl disulfide likely begins with the enzymatic reduction of the disulfide bond. This can be followed by several metabolic routes for the resulting thiols:

S-Oxidation: The sulfur atom of the thiol can be oxidized to form sulfenic, sulfinic, and sulfonic acids, eventually leading to the formation of sulfate. slideshare.net This process is a key part of the microbial sulfur cycle, making the sulfur available for assimilation by other organisms. biosisplatform.eu

Carbon Chain Degradation: The hexyl and propyl chains can be degraded through processes such as beta-oxidation, similar to the metabolism of fatty acids.

The specific microbial species involved in the degradation of hexyl propyl disulfide have not been identified, but it is likely that a consortium of bacteria and fungi with diverse metabolic capabilities would be responsible for its complete mineralization to carbon dioxide, water, and sulfate.

Distribution and Fate in Terrestrial and Aquatic Compartments

The distribution of hexyl propyl disulfide in the environment will be dictated by its physicochemical properties and the prevailing environmental conditions.

Terrestrial Compartment:

In soil, hexyl propyl disulfide is expected to partition between the soil organic matter, soil water, and soil atmosphere. Its moderate volatility suggests that it may be present in the soil gas phase. Biodegradation is anticipated to be the dominant fate process in soil, particularly in the aerobic upper layers where microbial activity is highest. slideshare.net

Aquatic Compartment:

In aquatic systems, hexyl propyl disulfide will be distributed between the water column, sediment, and atmosphere. Its tendency to adsorb to organic matter suggests that it may accumulate in sediments. Volatilization will also contribute to its removal from the water column. Biodegradation will occur in both the water column and sediments, with rates being influenced by factors such as oxygen levels and nutrient availability.

Interactive Data Table: Physicochemical Properties Influencing Environmental Fate

| Property | Value | Implication for Environmental Fate |

| Molecular Weight | 192.4 g/mol | Influences diffusion and transport rates. |

| LogP (Octanol-Water Partition Coefficient) | ~4.1 (Estimated) | Indicates a tendency to partition into organic matter and bioaccumulate. |

| Water Solubility | Low to Moderate | Affects its concentration in the aqueous phase and bioavailability. |

| Vapor Pressure | Moderate | Suggests that volatilization can be a significant fate process. |

Advanced Analytical Methodologies for Hexyl Propyl Disulfide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For volatile and semi-volatile compounds like hexyl propyl disulfide, gas chromatography is often the method of choice, while liquid chromatography is employed for less volatile derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov It is particularly well-suited for analyzing the complex mixture of volatile sulfur compounds found in various natural sources, such as plants of the Allium genus (e.g., onions and garlic). researchgate.netresearchgate.net In this method, the volatile components are separated based on their boiling points and interactions with the stationary phase of a capillary column. As the separated compounds elute from the column, they are introduced into a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint.

The analysis of Allium species has demonstrated the efficacy of GC-MS in identifying a wide array of disulfide compounds. mdpi.com Thiophenes and disulfides have been identified as major volatile components in certain onion cultivars. researchgate.net The technique is sensitive enough to detect trace amounts of these compounds, which are often responsible for the characteristic aroma and flavor of these plants. shimadzu.com

Table 1: Examples of Disulfide Compounds Identified in Allium Species using GC-MS

| Compound Name | Plant Source Examples | Reference |

|---|---|---|

| Diallyl disulfide | Garlic (Allium sativum) | mdpi.com |

| Dipropyl disulfide | Onion (Allium cepa) | researchgate.net |

| Allyl methyl trisulfide | Wild Garlic (Allium vineale) | mdpi.com |

| Dimethyl trisulfide | Wild Garlic (Allium vineale) | mdpi.com |

This table showcases disulfide compounds commonly identified in Allium species, demonstrating the capability of GC-MS to analyze complex volatile profiles.

For the analysis of less volatile or thermally unstable sulfur compounds, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) offers a powerful alternative. eurekaselect.com This technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of Q-TOF-MS. nih.gov UHPLC utilizes columns with smaller particle sizes to achieve faster and more efficient separations compared to traditional HPLC.

The Q-TOF mass spectrometer provides high-resolution mass data, enabling the determination of elemental compositions and the identification of unknown compounds in complex matrices. eurekaselect.comnih.gov This is particularly useful for characterizing derivatives of hexyl propyl disulfide or for analyzing samples where the compound is present in a complex mixture with non-volatile components. researchgate.net The combination of UHPLC with high-resolution mass spectrometry has been successfully applied to characterize organosulfur compounds in various biological and food samples. mdpi.commdpi.com

Advanced Spectroscopic Methods for Structural Elucidation and Bond Analysis

Spectroscopic techniques are indispensable for elucidating the precise molecular structure and analyzing the chemical bonds within a molecule. These methods provide detailed information on the electronic environment, connectivity of atoms, and fragmentation patterns.

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique used to probe the electronic structure of molecules. It is highly element-specific and sensitive to the local chemical environment and bonding of the absorbing atom. stanford.edu For organosulfur compounds like hexyl propyl disulfide, sulfur K-edge NEXAFS spectroscopy provides detailed information about the sulfur atoms, particularly the nature of the disulfide bond. nih.gov

By tuning the X-ray energy around the sulfur 1s absorption edge, transitions of core electrons to unoccupied molecular orbitals can be observed. aip.org These spectral features serve as a "fingerprint" of the sulfur's chemical state and coordination. stanford.edu Studies on model organosulfur compounds, such as dipropyl disulfide and dimethyl trisulfide, have utilized NEXAFS to analyze the spectroscopic signatures of the sulfur-sulfur bond. ptb.de This technique is invaluable for understanding the electronic properties that govern the reactivity and function of disulfide-containing molecules. nih.govnih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) is a method of mass spectrometry where an ion's mass-to-charge ratio is determined by measuring the time it takes for the ion to travel through a field-free region and reach a detector. wikipedia.org When a molecule like hexyl propyl disulfide is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

Ions are accelerated by an electric field, giving them all the same kinetic energy. Lighter ions travel faster and reach the detector first, while heavier ions travel slower and arrive later. youtube.com This allows for the separation of ions based on their mass-to-charge ratio. TOF analyzers are known for their high mass resolution and accuracy, making them suitable for identifying compounds by their precise mass and for analyzing the complex fragmentation patterns that provide clues to the molecule's structure. carleton.edu

Table 2: Key Principles of TOF-MS

| Principle | Description |

|---|---|

| Ionization | The sample molecule is converted into gaseous ions. |

| Acceleration | Ions are accelerated by a known electric field to a constant kinetic energy. |

| Drift (Flight) | Ions travel through a field-free "flight tube." Velocity is inversely proportional to the square root of their mass-to-charge ratio. |

| Detection | The time taken for ions to reach the detector is measured. This "time of flight" is used to calculate the mass-to-charge ratio. |

This table outlines the fundamental steps involved in Time-of-Flight Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like hexyl propyl disulfide, both ¹H NMR and ¹³C NMR spectra would yield critical data for structural confirmation. nih.gov

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. rsc.org In the context of complex mixtures, advanced 2D NMR techniques can be used to resolve overlapping signals and establish connectivity between different parts of molecules, making it a valuable tool for identifying individual components without prior separation. chemrxiv.org While NMR is generally less sensitive than mass spectrometry, it is non-destructive and provides unparalleled detail regarding molecular structure. rsc.org

Method Validation for Trace Analysis in Complex Matrices

The accurate and reliable quantification of hexyl propyl disulfide, particularly at trace levels in complex matrices such as food, beverages, and environmental samples, is contingent upon a rigorous method validation process. Validation ensures that the chosen analytical method is fit for its intended purpose, providing confidence in the reported results. The process involves evaluating several key performance characteristics to demonstrate the method's suitability.

Volatile sulfur compounds (VSCs), including disulfides, are notoriously challenging to analyze due to their low sensory detection thresholds, presence in minute concentrations (often at sub-parts-per-billion levels), and chemical instability. These compounds can be prone to oxidation, rearrangement, or isomerization, especially under thermal stress during analysis. Consequently, robust analytical methodologies and thorough validation are paramount.

Advanced analytical techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are frequently employed for the analysis of volatile compounds in complex samples. The validation of such methods for trace analysis typically encompasses the assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (repeatability and reproducibility), and recovery.

A representative validation for a trace analysis method might exhibit the following characteristics:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range. The linearity is often expressed by the coefficient of determination (R²).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte added to a sample matrix with the response of a standard solution of the same concentration.

The following interactive table provides an example of typical validation parameters that would be established for the trace analysis of a volatile sulfur compound, illustrating the expected performance of a validated analytical method.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Volatile Sulfur Compound |

| Linearity (R²) | > 0.99 | 0.995 |

| Limit of Detection | Signal-to-Noise Ratio > 3 | 0.05 µg/L |

| Limit of Quantitation | Signal-to-Noise Ratio > 10 | 0.15 µg/L |

| Accuracy (Recovery %) | 80 - 120% | 95% at low concentration |

| 102% at medium concentration | ||

| 98% at high concentration | ||

| Precision (RSD %) | < 15% | 8% (Intra-day) |

| 12% (Inter-day) |

This table is illustrative and provides typical values for method validation of trace volatile sulfur compounds. The actual values would be specific to the validated method for hexyl propyl disulfide.

The successful validation of an analytical method for hexyl propyl disulfide in complex matrices is a critical step to ensure the quality and reliability of the data, which is essential for flavor and off-flavor studies, quality control, and regulatory compliance.

Future Directions in Hexyl Propyl Disulfide Research

Elucidation of Complex Reaction Mechanisms and Pathways

While the basic chemistry of disulfide bonds is well-understood, the specific and complex reaction mechanisms involving unsymmetrical disulfides like hexyl propyl disulfide remain an area of active investigation. Future research will focus on elucidating the nuanced pathways through which this compound participates in various chemical transformations.

A primary area of focus is the thiol-disulfide exchange reaction, a fundamental process in biochemistry and organic synthesis. researchgate.netlibretexts.org This reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.net The mechanism is consistent with an SN2 type model, involving a single transition state without the formation of an intermediate. nih.gov Understanding the kinetics and thermodynamics of this exchange with various thiols is crucial for predicting the stability and reactivity of hexyl propyl disulfide in complex chemical environments.

Researchers are also investigating the oxidation of organosulfur compounds, which can lead to derivatives such as sulfoxides and sulfones. researchgate.netmagritek.com The development of greener and more scalable oxidation processes, potentially utilizing continuous-flow technology, is a significant area of interest. researchgate.netmagritek.com The photochemical rearrangement of disulfides is another complex process that can proceed through both diffusion-controlled and proximity-controlled mechanisms depending on the substituents. researchgate.net

Future studies will likely employ advanced spectroscopic and kinetic techniques to probe the transient intermediates and transition states in these reactions. The goal is to build a comprehensive picture of the reaction landscape for hexyl propyl disulfide, enabling more precise control over its chemical transformations.

Table 1: Key Reaction Mechanisms Involving Disulfides

| Reaction Type | General Mechanism | Key Intermediates/Transition States | Research Focus for Hexyl Propyl Disulfide |

|---|---|---|---|

| Thiol-Disulfide Exchange | SN2-like nucleophilic substitution by a thiolate anion. libretexts.orgnih.gov | Trisulfide-like transition state. nih.gov | Kinetics and equilibrium with biologically and industrially relevant thiols. |

| Oxidation | Reaction with oxidizing agents like peroxides or peracids. researchgate.netmagritek.com | Sulfenic acid intermediates. nih.gov | Selective oxidation to sulfoxides or sulfones under mild conditions. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like hexyl propyl disulfide. Advanced computational approaches are set to play a pivotal role in designing new molecules and predicting their behavior without the need for extensive experimentation.

Density Functional Theory (DFT) calculations are being used to provide a comprehensive understanding of the mechanisms behind the reactions of sulfur compounds. chemrxiv.org For instance, computational simulations of disulfide cross-linking reactions have been performed using integrated quantum mechanical/molecular mechanical (QM/MM) methods to understand the reaction pathways and energetic barriers. nih.govuhsp.edu These models can help to elucidate the role of solvent effects and other environmental factors on the reaction kinetics.

Predictive modeling is also being applied to the structure of molecules containing disulfide bonds. While tools like AlphaFold have shown promise in predicting the structure of disulfide-rich peptides, they can sometimes incorrectly predict the disulfide connectivity. mlsb.ioaps.org New methods are being developed that use principles of sequence coevolution to improve the accuracy of these predictions. mlsb.ioaps.org Machine learning methods, such as Gaussian Process Regression (GPR), are also being employed to develop predictive models for material properties based on molecular structure and environmental conditions. mdpi.com

For hexyl propyl disulfide, these computational tools can be used to predict its physical properties, model its interactions with other molecules, and design new analogues with specific desired characteristics.

Table 2: Computational Approaches in Disulfide Research

| Computational Method | Application | Relevance to Hexyl Propyl Disulfide |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and pathways. chemrxiv.org | Predicting transition states and reaction barriers for oxidation and exchange reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of reactions in complex environments (e.g., in solution). nih.govuhsp.edu | Modeling the behavior of hexyl propyl disulfide in aqueous or biological systems. |

| Machine Learning (e.g., GPR) | Predictive modeling of physical and chemical properties. mdpi.com | Predicting properties like solubility, volatility, and reactivity based on molecular descriptors. |

Comprehensive Environmental Impact and Remediation Studies

The environmental fate of organosulfur compounds like hexyl propyl disulfide is of growing concern. While alkanes, the hydrocarbon backbone of this molecule, are known to contribute to air and water pollution, the specific impact of the disulfide functional group needs more thorough investigation. fastercapital.comquora.com

The combustion of fossil fuels containing sulfur compounds releases sulfur oxides (SOx), which are precursors to acid rain. mdpi.com Therefore, understanding the atmospheric chemistry of hexyl propyl disulfide is important. It is expected that in the air, the compound will react with photochemically generated hydroxyl radicals. cdc.gov The production and transport of related hydrocarbons can also lead to water pollution. fastercapital.com

Future research will focus on detailed studies of the biodegradation pathways of hexyl propyl disulfide in various environmental compartments, including soil and water. While the biodegradation of alkanes has been extensively studied, less is known about the microbial breakdown of alkenes and, by extension, functionalized alkanes like disulfides. nih.gov

In terms of remediation, catalytic oxidative desulfurization (ODS) is a promising technology for removing refractory sulfur compounds from fuels. mdpi.com This process converts them into more innocuous forms. mdpi.com Research into developing more efficient and environmentally friendly catalysts for the ODS of compounds like hexyl propyl disulfide is a key future direction.

Table 3: Environmental Considerations for Hexyl Propyl Disulfide

| Environmental Aspect | Potential Impact | Future Research Direction |

|---|---|---|

| Air Quality | Potential for SOx formation upon combustion. mdpi.com | Studying atmospheric reaction pathways and lifetimes. |

| Water Quality | Contamination from industrial processes or spills. fastercapital.com | Assessing aquatic toxicity and developing effective remediation strategies. |

| Biodegradation | Microbial breakdown in soil and water. nih.gov | Identifying key microbial species and enzymatic pathways involved in degradation. |

Exploration of Novel Biologically Active Analogues and Their Underlying Mechanisms of Action (Non-Clinical)

Disulfide bonds are crucial in many biological molecules, playing a key role in protein structure and function. mdpi.com Organosulfur compounds, including disulfides, are found in many natural products and have shown a wide range of biological activities. magritek.com This has spurred interest in exploring novel analogues of hexyl propyl disulfide for potential applications.

Unsymmetrical disulfides, in particular, have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and antifungal properties. mdpi.com Some disulfides have also been investigated as potential cyanoprotective agents. nih.gov The biological activity of these compounds is often related to their ability to participate in thiol-disulfide exchange reactions with cellular thiols like glutathione (B108866), which can disrupt cellular homeostasis. mdpi.com

Future research in this area will focus on the rational design and synthesis of new analogues of hexyl propyl disulfide with enhanced biological activity. This will involve modifying the alkyl chain lengths, introducing other functional groups, and creating hybrid molecules with other bioactive scaffolds.

A critical aspect of this research will be to elucidate the underlying mechanisms of action of these novel compounds. This will involve a combination of in vitro biochemical assays and cell-based studies to identify their molecular targets and signaling pathways. For example, some organosulfur compounds have been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB and Nrf2/HO-1. nih.gov

Table 4: Potential Biological Activities of Disulfide Analogues

| Biological Activity | Potential Mechanism of Action | Research Approach |

|---|---|---|

| Antioxidant | Scavenging of reactive oxygen species (ROS). mdpi.com | In vitro antioxidant assays (e.g., DPPH, ABTS). |

| Antimicrobial | Disruption of microbial cell membranes or essential enzymes. mdpi.com | Minimum inhibitory concentration (MIC) assays against various bacteria and fungi. |

| Anti-inflammatory | Modulation of inflammatory signaling pathways (e.g., NF-κB). nih.gov | Measurement of inflammatory markers in cell culture models. |

Development of Next-Generation Analytical Techniques for Ultra-Trace Analysis

The detection and quantification of volatile sulfur compounds (VSCs) like hexyl propyl disulfide at ultra-trace levels is a significant analytical challenge. These compounds are often present in complex matrices at very low concentrations, requiring highly sensitive and selective analytical methods.

Current methods for the trace determination of VSCs often involve preconcentration techniques like solid-phase microextraction (SPME) followed by gas chromatography (GC) coupled with a selective detector. nih.govresearchgate.net Detectors such as mass spectrometry (MS), sulfur chemiluminescence detectors (SCD), and pulsed flame photometric detectors (PFPD) are commonly used. nih.govresearchgate.netshimadzu.comshimadzu.co.uk The Nexis SCD-2030 is an example of a next-generation sulfur chemiluminescence detection system that offers enhanced sensitivity and reliability. shimadzu.comshimadzu.co.uk

Future research will focus on developing even more sensitive and robust analytical techniques. This includes the development of novel SPME fiber coatings with higher affinity and selectivity for VSCs. researchgate.net Advances in mass spectrometry, such as high-resolution MS and tandem MS, will enable more confident identification and quantification of these compounds in complex samples.

There is also a need for the development of portable and real-time analytical methods for on-site monitoring of VSCs in environmental and industrial settings. This could involve the development of miniaturized GC systems and novel sensor technologies.

Table 5: Analytical Techniques for Trace Analysis of Disulfides

| Technique | Principle | Current Status | Future Development |

|---|---|---|---|

| SPME-GC-MS | Preconcentration by SPME, separation by GC, detection by MS. nih.govresearchgate.net | Widely used for trace analysis of VSCs. | New fiber coatings, faster GC separations, high-resolution MS. |

| GC-SCD | Separation by GC, detection by sulfur chemiluminescence. shimadzu.comshimadzu.co.uk | High sensitivity and selectivity for sulfur compounds. | Improved detector design for lower detection limits and reduced quenching. |

| GC-PFPD | Separation by GC, detection by pulsed flame photometry. researchgate.netshimadzu.co.uk | Good selectivity for sulfur and other heteroatoms. | Enhanced detector stability and linearity. |

Conclusion

Synthesis of Key Academic Findings on Hexyl Propyl Disulfide

Academic research has established the fundamental chemical identity and characteristics of hexyl propyl disulfide. The compound is cataloged in extensive chemical databases such as PubChem and the NIST Chemistry WebBook, which provide standardized identifiers and computed properties. nih.govnist.gov Its IUPAC name is 1-(propyldisulfanyl)hexane, and its chemical formula is C9H20S2. nih.govnist.gov

Key physical and chemical properties have been computationally determined, providing a baseline for its molecular characteristics. Spectrometric data, specifically its mass spectrum under electron ionization and its gas chromatography profile, are available through the National Institute of Standards and Technology (NIST), which serves as a crucial reference for its analytical identification. nih.govnist.gov

While it is recognized as a synthetic flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the designation 4900 and a described vegetable-to-fruity flavor profile, literature suggests the compound is not known to occur naturally. femaflavor.orgthegoodscentscompany.comflavscents.com Its inclusion in a 1978 scientific literature review of aliphatic sulfides indicates that it has been recognized within the broader class of sulfur compounds for several decades, although specific in-depth studies remain limited. femaflavor.org

Table 1: Chemical Identifiers for Hexyl Propyl Disulfide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(propyldisulfanyl)hexane | nih.gov |

| CAS Number | 64580-54-7 | nih.govnist.gov |

| Molecular Formula | C9H20S2 | nih.govnist.gov |

| InChIKey | CKMPJNIZKDJPKH-UHFFFAOYSA-N | nih.govnist.gov |

| SMILES | CCCCCCSSCCC | nih.gov |

| FEMA Number | 4900 | femaflavor.org |

Table 2: Computed Physicochemical Properties of Hexyl Propyl Disulfide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.4 g/mol | nih.gov |

| XLogP3 | 4.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

| Exact Mass | 192.10064299 Da | nih.gov |

Reiteration of the Compound's Significance in Fundamental Chemical and Biological Research

Hexyl propyl disulfide holds significance primarily as a model compound for fundamental chemical research. As a simple, unsymmetrical aliphatic disulfide, it serves as a valuable subject for studies in synthesis, spectroscopy, and physical chemistry. General synthetic methods for producing unsymmetrical disulfides are applicable, allowing for its preparation to study reaction mechanisms and purification techniques. orgsyn.org

The availability of its mass spectrometry and gas chromatography data provides a clear analytical standard, which is essential for the development and validation of analytical methods aimed at detecting and quantifying sulfur-containing compounds in various matrices. nist.gov In the broader context of biological research, while no specific biological activities have been documented for hexyl propyl disulfide itself, the general class of unsymmetrical disulfides is an area of active investigation for potential antimicrobial and cytotoxic properties. mdpi.com Therefore, hexyl propyl disulfide represents a foundational structure whose potential biological relevance is inferred from more complex analogues but remains unexplored.

Concluding Remarks on Prospective Research Trajectories

The existing body of knowledge on hexyl propyl disulfide is foundational but highlights numerous opportunities for future research. A primary avenue for investigation would be the development and optimization of specific, high-yield synthetic routes for this compound, moving beyond general procedures for unsymmetrical disulfides.

A comprehensive experimental validation of its physicochemical properties, which are currently mostly computed, is a necessary next step. nih.gov This includes determining its boiling point, density, refractive index, and solubility through laboratory measurements.

The most significant knowledge gap and promising future direction lies in the exploration of its biological activities. Given that other unsymmetrical disulfides exhibit notable bioactivity, systematic screening of hexyl propyl disulfide for antimicrobial, antifungal, and antioxidant properties could yield important discoveries. mdpi.com Such studies would clarify whether this simple disulfide shares the biological potential of its more complex relatives and could establish it as a lead compound for further derivatization and structure-activity relationship studies.

Q & A

Q. What are the standard methods for synthesizing hexyl propyl disulfide, and how can purity be optimized?

Hexyl propyl disulfide can be synthesized via nucleophilic substitution reactions, such as the reaction of alkyl halides with disodium disulfide in alcohol solvents (e.g., propanol) under reflux conditions . Purity optimization involves post-synthesis purification techniques like fractional distillation or column chromatography, validated using gas chromatography-mass spectrometry (GC/MS) .

Q. Which analytical techniques are most effective for characterizing hexyl propyl disulfide’s structure and purity?

GC/MS is the gold standard for structural confirmation and purity assessment, offering high sensitivity for sulfur-containing compounds . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, provides detailed molecular structure insights. Infrared (IR) spectroscopy can identify functional groups like S–S bonds .

Q. How should researchers safely handle hexyl propyl disulfide in laboratory settings?

Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in airtight containers away from oxidizing agents. Refer to safety data sheets (SDS) for emergency measures, including skin decontamination with soap/water and medical consultation for exposure .

Q. What are the key spectral databases or repositories for verifying hexyl propyl disulfide’s physicochemical properties?

The NIST Chemistry WebBook provides validated data on molecular weight, boiling points, and spectral signatures (e.g., IR, MS) . Peer-reviewed journals like the Journal of Food Science offer context-specific data, such as correlations between disulfide concentrations and functional properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported correlations between disulfide concentrations and functional properties (e.g., pungency, stability)?

Contradictions may arise from matrix effects (e.g., solvent polarity) or measurement methodologies. For example, in onion extracts, di-γ-propyl disulfide concentrations strongly correlate with total disulfide content (), but antagonistic correlations (e.g., with γ-propyl allyl disulfide) suggest competitive formation pathways . Use multivariate regression to isolate variables and validate findings via controlled kinetic studies .

Q. What experimental designs are optimal for studying hexyl propyl disulfide’s role in polymer crosslinking?

Design rheometry experiments to measure changes in rubber’s elastic modulus after incorporating hexyl propyl disulfide as a crosslinker. Compare with bis-[3-(triethoxysilyl)propyl]-disulfide systems, noting improvements in mechanical properties (e.g., tensile strength) via ASTM D412 testing protocols . Monitor sulfur-sulfur bond stability under thermal stress using thermogravimetric analysis (TGA) .

Q. How can toxicological profiles for hexyl propyl disulfide be extrapolated from structurally related organosulfur compounds?

Leverage class-based toxicokinetic data (e.g., from allyl/propenyl disulfides) to predict metabolic pathways, such as glutathione conjugation. Supplement with in vitro assays (e.g., Ames test for mutagenicity) and in silico modeling (e.g., QSAR) to assess endpoints like acute oral toxicity (LD) .

Q. What statistical approaches are recommended for analyzing disulfide isomer distributions in complex mixtures?

Apply principal component analysis (PCA) to GC/MS datasets to differentiate isomers (e.g., hexyl propyl vs. allyl propyl disulfides). Use Spearman’s rank correlation to quantify non-linear relationships between isomer ratios and environmental factors (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten